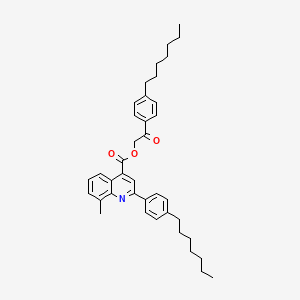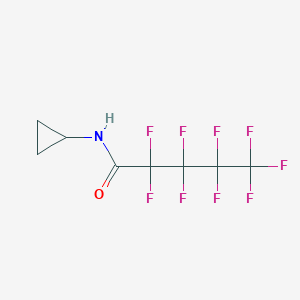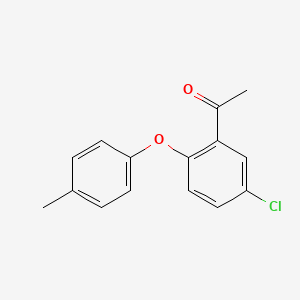![molecular formula C27H34N6O2S2 B12042082 3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042082.png)
3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{(Z)-[3-(2-乙基己基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-{[3-(1H-咪唑-1-基)丙基]氨基}-9-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮是一种复杂的含有多种官能团的有机化合物,包括咪唑、噻唑烷和吡啶嘧啶部分。
准备方法
合成路线和反应条件
3-{(Z)-[3-(2-乙基己基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-{[3-(1H-咪唑-1-基)丙基]氨基}-9-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。一般的合成路线包括:
噻唑烷环的形成: 这一步通常涉及在碱性条件下,将硫酰胺与α-卤代酮反应。
咪唑环的构建: 可以通过乙二醛、氨和醛的缩合反应来实现。
吡啶嘧啶核的组装: 这涉及将合适的先驱体进行环化,通常使用强酸或强碱作为催化剂。
工业生产方法
这种化合物的工业生产可能会涉及对上述合成路线的优化,以最大限度地提高产率和纯度,同时降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
3-{(Z)-[3-(2-乙基己基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-{[3-(1H-咪唑-1-基)丙基]氨基}-9-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮可以发生各种化学反应,包括:
氧化: 噻唑烷环可以被氧化形成亚砜或砜。
还原: 咪唑环可以在氢化条件下被还原。
取代: 该化合物可以进行亲核取代反应,特别是在咪唑和吡啶嘧啶环上。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用钯或铂催化剂的氢气。
取代: 在碱性或酸性条件下可以使用胺或硫醇等亲核试剂。
主要产物
这些反应的主要产物取决于所用特定条件和试剂。例如,噻唑烷环的氧化可以产生亚砜或砜,而咪唑环的还原可以产生二氢咪唑衍生物。
科学研究应用
3-{(Z)-[3-(2-乙基己基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-{[3-(1H-咪唑-1-基)丙基]氨基}-9-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮在科学研究中具有多种应用:
化学: 它可以用作合成更复杂分子的构建单元。
生物学: 该化合物可能具有生物活性,使其成为药物发现和开发的候选者。
医学: 潜在的治疗应用包括作为抗菌剂、抗癌剂或抗炎剂使用。
工业: 它可以用于开发具有特定性能的新材料,例如导电性或荧光性。
作用机制
3-{(Z)-[3-(2-乙基己基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-{[3-(1H-咪唑-1-基)丙基]氨基}-9-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或核酸。该化合物的效应是通过涉及与这些靶标结合的途径介导的,导致细胞过程发生变化,例如信号转导、基因表达或代谢活性。
相似化合物的比较
类似化合物
咪唑衍生物: 灭滴灵和克霉唑等化合物具有咪唑环并表现出抗菌活性。
噻唑烷衍生物: 吡格列酮和罗格列酮是噻唑烷二酮类药物,用于治疗糖尿病。
吡啶嘧啶衍生物: 像吡替瑞姆和拉帕替尼这样的化合物用作抗癌剂。
独特之处
3-{(Z)-[3-(2-乙基己基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-{[3-(1H-咪唑-1-基)丙基]氨基}-9-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮之所以独特,是因为它结合了多种官能团,赋予了它一组独特的化学和生物学特性。这种独特之处使它成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C27H34N6O2S2 |
|---|---|
分子量 |
538.7 g/mol |
IUPAC 名称 |
(5Z)-3-(2-ethylhexyl)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H34N6O2S2/c1-4-6-10-20(5-2)17-33-26(35)22(37-27(33)36)16-21-23(29-11-8-13-31-15-12-28-18-31)30-24-19(3)9-7-14-32(24)25(21)34/h7,9,12,14-16,18,20,29H,4-6,8,10-11,13,17H2,1-3H3/b22-16- |
InChI 键 |
SILHPWRKYMLHFE-JWGURIENSA-N |
手性 SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S |
规范 SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isopropyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B12042001.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12042014.png)











